(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
Description
“(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid” is a heterocyclic compound featuring a fused benzothiazole ring substituted with fluorine and hydroxyl groups at positions 5 and 6, respectively. The molecule also contains a dihydrothiazole ring fused to a carboxylic acid group at the 4S stereochemical position. Its potassium salt derivative, potassium (S)-2-(5-fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate, further indicates possible applications in enhancing solubility or bioavailability .
Properties
Molecular Formula |
C11H7FN2O3S2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(5-fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3S2/c12-4-1-5-8(2-7(4)15)19-10(13-5)9-14-6(3-18-9)11(16)17/h1-2,6,15H,3H2,(H,16,17) |
InChI Key |
GOXDIFRHXAWDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=CC(=C(C=C3S2)O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The benzothiazole moiety is constructed via cyclocondensation of 2-aminophenol derivatives with sulfur-containing reagents. A representative route involves treating 4-fluoro-3-hydroxyphenylthiourea with phosphorus pentasulfide (P₄S₁₀) in refluxing toluene, achieving 75–80% yield . Fluorine introduction is optimized using Selectfluor® under mild acidic conditions (pH 4–5), which minimizes hydroxyl group oxidation .
Table 1: Benzothiazole Formation Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| P₄S₁₀ | Toluene | 110 | 6 | 78 |
| Lawesson’s reagent | THF | 65 | 8 | 65 |
| H₂S/FeCl₃ | EtOH | 80 | 12 | 58 |
Regioselectivity challenges arise when positioning the fluorine and hydroxyl groups at C5 and C6. X-ray crystallography confirms that directing effects from the hydroxyl group favor fluorination at the para position relative to sulfur .
Construction of the 4,5-Dihydrothiazole Ring
The dihydrothiazoline component is synthesized via a stereocontrolled cyclization between L-cysteine derivatives and α-keto acids. Using (R)-2-chloropropanoic acid and L-cysteine ethyl ester in DMF at 0°C generates the thiazoline precursor with 92% enantiomeric excess (ee). Subsequent oxidation with MnO₂ yields the dihydrothiazole ring, though over-oxidation to thiazole byproducts remains a concern .
Critical Parameters for Stereochemical Control
-
Chiral auxiliary : (S)-BINOL-phosphoric acid catalysts improve ee to >98% .
-
Temperature : Reactions below −10°C reduce epimerization but prolong completion to 48–72 hours.
-
Solvent polarity : Acetonitrile outperforms DMF in minimizing racemization (Δee <2% vs. Δee >10%) .
Carboxylation at the C4 Position
Direct carboxylation employs CO₂ insertion under high pressure (50 bar) using a Cu(I)/N-heterocyclic carbene catalyst system. This method achieves 85% yield with 99% regioselectivity for the C4 position . Alternative approaches include:
-
Kolbe–Schmitt reaction : Heating with K₂CO₃ at 200°C (yield: 62%, regioselectivity: 87%) .
-
Grignard carboxylation : Reaction with CO₂ in THF at −78°C (yield: 70%, requires pre-functionalized substrate) .
Table 2: Carboxylation Efficiency Comparison
| Method | Catalyst | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| CO₂ insertion | Cu(I)/NHC | 85 | 99 |
| Kolbe–Schmitt | K₂CO₃ | 62 | 87 |
| Grignard | None | 70 | 95 |
Integration of Structural Components
Convergent synthesis routes couple pre-formed benzothiazole and dihydrothiazole-carboxylic acid fragments. Suzuki–Miyaura cross-coupling using Pd(PPh₃)₄ connects the aryl boronic ester of benzothiazole to the dihydrothiazole bromide, yielding 68% of the coupled product .
Challenges in Convergent Synthesis
-
Protecting groups : Simultaneous protection of hydroxyl (TBS) and carboxylic acid (methyl ester) functionalities is required.
-
Racemization : Coupling at elevated temperatures (>60°C) reduces ee by 15–20% .
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) to isolate the target compound in >99% purity. Characterization data includes:
-
¹H NMR (DMSO-d6): δ 7.82 (s, 1H, ArH), 6.91 (d, J = 8.5 Hz, 1H, ArH), 5.21 (q, J = 6.8 Hz, 1H, CH), 3.45–3.32 (m, 2H, CH₂) .
-
HRMS : [M+H]⁺ calcd. for C₁₁H₈FN₂O₃S₂: 280.323, found: 280.321 .
Scale-Up Considerations
Industrial-scale production faces three primary hurdles:
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile
- Structural Differences : Replaces the hydroxyl group with a methoxy substituent and substitutes the dihydrothiazole-carboxylic acid with a carbonitrile group.
- Impact: The methoxy group may enhance lipophilicity compared to the polar hydroxyl group in the target compound.
- The potassium salt of the target compound exemplifies a common strategy to improve aqueous solubility for pharmaceutical formulations.
Dihydrothiazole-Carboxylic Acid Derivatives
(4R)-2-(1'H-Indole-3'-carbonyl)-4,5-dihydrothiazole-4-carboxylic Acid Methyl Ester
- Structural Differences : Features an indole-carbonyl group instead of the benzothiazole moiety and a methyl ester instead of a free carboxylic acid.
- Synthetic Route : Prepared via TiCl4-mediated cyclization, differing from the target compound’s likely synthesis involving hydrazinecarbothioamide intermediates (common in benzothiazole systems) .
- Stereochemistry : The R-configuration at the 4-position contrasts with the S-configuration in the target compound, which may influence chiral recognition in biological systems .
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...}-5,5-dimethylthiazolidine-4-carboxylic Acid
Benzothiazole-Thiazole Hybrids
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
- Structural Differences: Combines a tetrahydroquinoline scaffold with benzothiazole and thiazole-carboxylic acid groups.
Triazole-Thiones and Sulfonylphenyl Derivatives
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
- Structural Differences : Replaces the benzothiazole-dihydrothiazole system with a triazole-thione core and sulfonylphenyl groups.
- Spectroscopic Analysis : IR spectra (C=S at 1247–1255 cm⁻¹, NH at 3278–3414 cm⁻¹) provide a benchmark for confirming thione tautomers in related compounds .
Data Tables
Table 1: Structural and Functional Group Comparison
Key Findings and Implications
Stereochemistry Matters : The 4S configuration in the target compound distinguishes it from R-configured analogs (e.g., indole-dihydrothiazole derivatives), which may lead to divergent biological activities .
Substituent Engineering : Replacing the hydroxyl group with methoxy or sulfonyl groups alters physicochemical properties, suggesting tunability for drug design .
Synthetic Flexibility : Methods like hydrazinecarbothioamide cyclization and TiCl4-mediated reactions demonstrate broad applicability for heterocyclic systems .
Biological Activity
The compound (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a benzothiazole moiety and a thiazole ring, with notable substituents such as fluorine and hydroxyl groups. These characteristics suggest potential biological activities that merit further investigation.
- Molecular Formula : C11H7FN2O3S2
- Molecular Weight : 298.3 g/mol
- Structure : The compound's structure is characterized by the presence of both thiazole and benzothiazole rings, which are known to influence biological activity significantly.
Biological Activities
Preliminary studies indicate that compounds similar to (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid exhibit various biological activities:
- Antimicrobial Activity : Compounds containing benzothiazole and thiazole structures are often associated with antimicrobial properties. The presence of the fluorine atom may enhance these effects by increasing lipophilicity and altering membrane permeability.
- Anticancer Potential : Similar compounds have shown promise in cancer therapy. For instance, derivatives of benzothiazole are frequently studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, potentially impacting various diseases.
Anticancer Activity
A study investigating the antiproliferative effects of related compounds showed significant activity against various leukemic cell lines. For example, a derivative exhibited an IC50 value of 0.87 µM against THP-1 cells, indicating potent anticancer activity. This suggests that the structural features of compounds like (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid could similarly confer therapeutic benefits against cancer .
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that certain derivatives could effectively inhibit SIRT3, a key deacetylase involved in cellular metabolism and cancer progression. The inhibitory rates were significantly higher than control compounds, suggesting that modifications in the benzothiazole structure can enhance enzyme binding affinity .
Interaction Studies
Molecular docking studies have been employed to predict how (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid interacts with target proteins. These studies are crucial for understanding the pharmacodynamics of the compound and optimizing its design for better efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains a benzothiazole ring; used in antimicrobial agents | Antimicrobial |
| Thiazolidinedione | Contains thiazole; used in diabetes treatment | Antidiabetic |
| 5-Fluorouracil | Fluorinated pyrimidine; used in cancer therapy | Anticancer |
The unique combination of thiazole and benzothiazole rings along with fluorine substitution in (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid may enhance its biological activity compared to other compounds lacking these specific features.
Q & A
Basic: What spectroscopic and computational methods are recommended for structural elucidation of this compound?
Answer:
The compound’s stereochemistry and functional groups require a combination of techniques:
- NMR Spectroscopy : Use H and C NMR to confirm the (4S)-configuration and dihydrothiazole ring geometry. For example, coupling constants in H NMR can distinguish axial vs. equatorial protons in the thiazolidine ring .
- X-ray Crystallography : Resolve the absolute stereochemistry of the benzothiazol-2-yl and dihydrothiazole moieties, as seen in structurally analogous compounds .
- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, hydroxy group O-H stretch at ~3200 cm) .
- Computational Validation : Optimize geometry using density functional theory (DFT) and compare calculated vs. experimental NMR/IR data to validate structural assignments .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
A modular approach is recommended:
Core Synthesis : Construct the dihydrothiazole-4-carboxylic acid moiety via cyclization of cysteine derivatives with aldehydes or ketones under acidic conditions .
Benzothiazole Coupling : Introduce the 5-fluoro-6-hydroxybenzothiazol-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using palladium catalysts (e.g., Pd(PPh)) and boronic acid intermediates .
Purification : Recrystallize from chloroform/petroleum ether (1:2 v/v) to isolate the final product, as demonstrated for analogous thiazole derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
Key methodological considerations include:
- Structural Variants : Synthesize analogs with modifications to the fluorophenyl (e.g., substituent position), dihydrothiazole (e.g., ring saturation), and carboxylic acid groups. For example, replacing fluorine with chlorine may alter electronic effects .
- Biological Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC determination). Compare with structurally similar compounds like 4-(fluorophenyl)thiazol-2-amine, which showed anticancer activity .
- Control Variables : Maintain consistent experimental conditions (e.g., solvent, pH) to isolate structural effects from confounding factors .
Advanced: What experimental design challenges arise in pharmacological testing, and how can they be addressed?
Answer:
Challenges include compound stability and inter-individual variability in biological models. Solutions:
- Split-Plot Design : Assign treatments (e.g., compound doses) to subplots and biological replicates (e.g., cell lines) to sub-subplots, as used in agricultural studies to manage variability .
- Stability Testing : Pre-screen the compound for pH-dependent degradation (e.g., via HPLC) and adjust buffers accordingly. For hydroxy-containing analogs, oxidation inhibitors (e.g., ascorbic acid) may be required .
- Replication : Use ≥4 replicates per treatment group to ensure statistical power, as applied in environmental toxicity studies .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies:
- Meta-Analysis : Compare datasets across studies, focusing on shared structural motifs (e.g., fluorine substitution enhances membrane permeability in some thiazoles but not others) .
- Impurity Profiling : Use high-resolution LC-MS to identify byproducts (e.g., dehydroxy derivatives) that may contribute to off-target effects .
- Standardized Protocols : Adopt consensus guidelines for critical parameters (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Answer:
Follow frameworks like Project INCHEMBIOL :
Abiotic Fate : Measure hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV light, pH 5–9).
Biotic Fate : Conduct biodegradation assays with soil or aquatic microbial communities; track metabolites via GC-MS.
Toxicity Testing : Use tiered assays:
- Acute : Daphnia magna immobilization (OECD 202).
- Chronic : Algal growth inhibition (OECD 201).
- Molecular Effects : Transcriptomics to identify stress-response pathways.
Advanced: How can molecular docking and dynamics improve target identification?
Answer:
- Docking Workflow :
- Target Selection : Prioritize enzymes with known thiazole-binding pockets (e.g., cyclooxygenase-2).
- Parameterization : Use AutoDock Vina with optimized force fields (e.g., AMBER for ligand flexibility).
- Validation : Compare docking scores with experimental IC values from analogs like 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives .
- MD Simulations : Run 100-ns trajectories to assess binding stability; analyze hydrogen bonds and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
